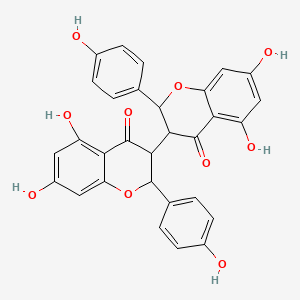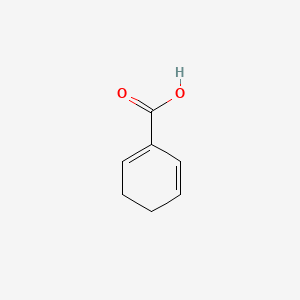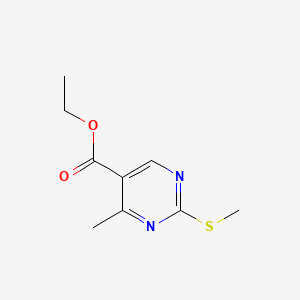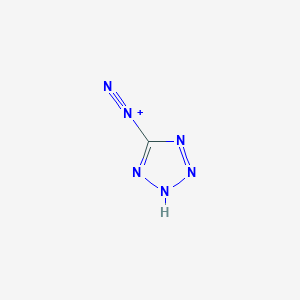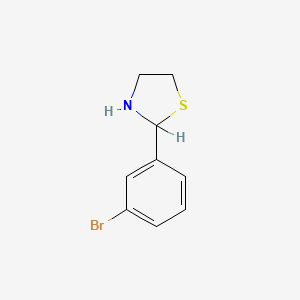
2-(3-bromofenil)tiazolidina
Descripción general
Descripción
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesis involves the fast reaction kinetics between 1,2-aminothiols and aldehydes .Molecular Structure Analysis
The molecular structure of thiazolidine derivatives was established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afforded a thiazolidine product that remains stable and did not require any catalyst .Chemical Reactions Analysis
The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afforded a thiazolidine product that remains stable and did not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis y Descubrimiento de Fármacos
La 2-(3-bromofenil)-1,3-tiazolidina sirve como un intermedio clave en la síntesis de diversas moléculas farmacológicamente activas. Su estructura es susceptible a modificaciones químicas adicionales, lo que la convierte en un precursor valioso en el diseño de nuevos medicamentos. Por ejemplo, los derivados de la tiazolidina son conocidos por exhibir una variedad de actividades biológicas, incluyendo propiedades antivirales, antibacterianas y antiinflamatorias {svg_1} {svg_2}. El grupo bromofenilo, en particular, puede someterse a reacciones de acoplamiento cruzado, permitiendo la introducción de diversos grupos funcionales que pueden mejorar la eficacia y selectividad del fármaco.
Síntesis Orgánica: Bloques de Construcción para Moléculas Complejas
En la síntesis orgánica, la 2-(3-bromofenil)-1,3-tiazolidina se puede utilizar para construir arquitecturas moleculares complejas. Su átomo de bromo es un sitio reactivo que puede participar en varias reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, que es fundamental para crear enlaces carbono-carbono {svg_3}. Esto la convierte en un bloque de construcción esencial para sintetizar compuestos orgánicos más grandes y complejos.
Ciencia de Materiales: Materiales Electroluminiscentes Orgánicos
El motivo estructural de la 2-(3-bromofenil)-1,3-tiazolidina es relevante para el desarrollo de materiales electroluminiscentes orgánicos. Estos materiales son cruciales para la producción de OLED (diodos orgánicos emisores de luz), que se utilizan en tecnologías de visualización e iluminación. La capacidad del compuesto de modificarse fácilmente permite la sintonización de las propiedades electrónicas, lo que es esencial para optimizar el rendimiento de los OLED {svg_4}.
Bioquímica: Estudios de Inhibición Enzimática
Los derivados de la tiazolidina se estudian por su potencial como inhibidores enzimáticos. La introducción de un grupo 3-bromofenilo puede conferir especificidad hacia ciertas enzimas, haciendo que la 2-(3-bromofenil)-1,3-tiazolidina sea un candidato para estudiar mecanismos de inhibición enzimática, lo cual es fundamental para comprender diversas vías bioquímicas y para el desarrollo de agentes terapéuticos {svg_5}.
Mecanismo De Acción
Target of Action
Thiazolidinone derivatives, a class of compounds to which 2-(3-bromophenyl)-1,3-thiazolidine belongs, have been reported to exhibit a wide variety of biological functions . They have shown anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Mode of Action
For instance, some thiazolidinones act by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids and eicosanoids .
Biochemical Pathways
Thiazolidinones are known to affect a variety of physiological processes due to their wide spectrum of biological properties .
Pharmacokinetics
A study on a related compound, 1-(3’-bromophenyl)-heliamine, identified a demethylated metabolite of the compound .
Result of Action
Given the wide range of biological activities associated with thiazolidinones, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Direcciones Futuras
Thiazolidine derivatives have been of great interest for scholars due to their wide variety of biological functions . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The future of thiazolidine derivatives lies in overcoming environmental, health, cost, and energy issues by using truly greener pathways .
Análisis Bioquímico
Biochemical Properties
Thiazolidine, 2-(3-bromophenyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, Thiazolidine, 2-(3-bromophenyl)- can bind to microbial proteins, disrupting their function and leading to antimicrobial effects . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Thiazolidine, 2-(3-bromophenyl)- influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, Thiazolidine, 2-(3-bromophenyl)- can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes while downregulating pro-inflammatory genes, thereby promoting cellular homeostasis and reducing oxidative damage .
Molecular Mechanism
The molecular mechanism of Thiazolidine, 2-(3-bromophenyl)- involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction . Additionally, Thiazolidine, 2-(3-bromophenyl)- can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazolidine, 2-(3-bromophenyl)- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Thiazolidine, 2-(3-bromophenyl)- remains stable under specific conditions but may degrade under others, leading to a reduction in its biological activity . Long-term exposure to Thiazolidine, 2-(3-bromophenyl)- has been associated with sustained antioxidant and anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Thiazolidine, 2-(3-bromophenyl)- vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity .
Metabolic Pathways
Thiazolidine, 2-(3-bromophenyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . For instance, it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in reactive oxygen species levels . Additionally, Thiazolidine, 2-(3-bromophenyl)- can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Thiazolidine, 2-(3-bromophenyl)- is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its biological activity, with higher concentrations in specific cellular compartments leading to more pronounced effects . Additionally, Thiazolidine, 2-(3-bromophenyl)- can accumulate in certain tissues, influencing its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of Thiazolidine, 2-(3-bromophenyl)- plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . The localization of Thiazolidine, 2-(3-bromophenyl)- within specific subcellular compartments can enhance its efficacy and specificity in modulating cellular processes .
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIGNRMHLIEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986118 | |
| Record name | 2-(3-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67086-84-4 | |
| Record name | 2-(3-Bromophenyl)thiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-BROMO-PHENYL)-THIAZOLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


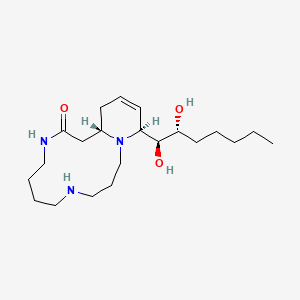
![(6R,6aR,13S,13aS)-1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine](/img/structure/B1198923.png)

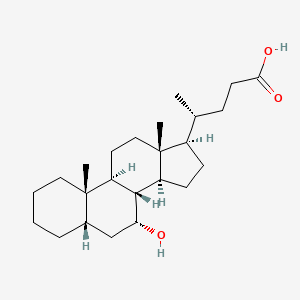
![5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B1198930.png)
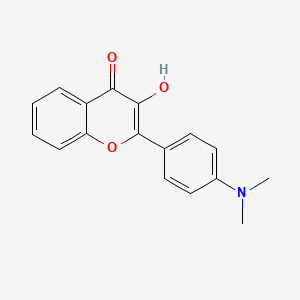
![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)

